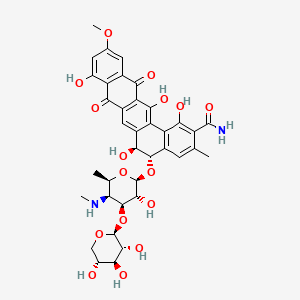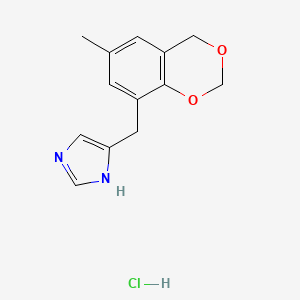
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether is an organic compound with the molecular formula C6H14O3S2. It is characterized by the presence of both hydroxyl and mercapto groups, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of other complex molecules and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether typically involves the reaction of 2,3-dihydroxypropyl derivatives with mercapto compounds under controlled conditions. One common method includes the use of bisphenol A as a starting material, which is reacted with ethylene oxide in the presence of a zinc-magnesium oxide catalyst and phosphoric acid as an auxiliary agent . This method is advantageous due to its cost-effectiveness and the reduction of byproducts.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction temperatures and purification steps to remove any residual catalysts or byproducts.
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The mercapto groups can be reduced to form thiols.
Substitution: Both hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can yield a variety of ether or thioether derivatives.
科学的研究の応用
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism by which 2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether exerts its effects involves the interaction of its hydroxyl and mercapto groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, covalent bonds, and other types of chemical interactions that influence the behavior of the compound in different environments .
類似化合物との比較
Similar Compounds
- Bisphenol A diglycidyl ether (BADGE)
- Bisphenol F diglycidyl ether (BFDGE)
- Novolac glycidyl ether (NOGE)
Uniqueness
2,3-Dihydroxypropyl 2,3-dimercaptopropyl ether is unique due to the presence of both hydroxyl and mercapto groups, which provide it with a distinct reactivity profile compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications .
特性
CAS番号 |
90325-54-5 |
|---|---|
分子式 |
C6H14O3S2 |
分子量 |
198.3 g/mol |
IUPAC名 |
3-[2,3-bis(sulfanyl)propoxy]propane-1,2-diol |
InChI |
InChI=1S/C6H14O3S2/c7-1-5(8)2-9-3-6(11)4-10/h5-8,10-11H,1-4H2 |
InChIキー |
SDYHONPXTXWLDU-UHFFFAOYSA-N |
正規SMILES |
C(C(COCC(CS)S)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12765359.png)

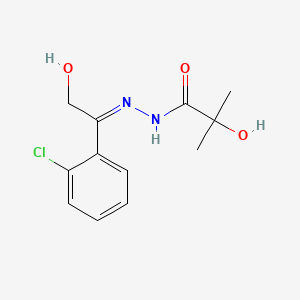
![3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole;hydrochloride](/img/structure/B12765367.png)
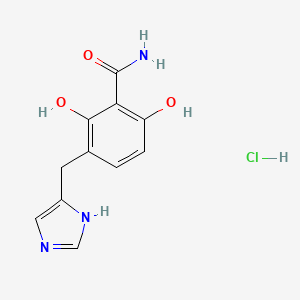
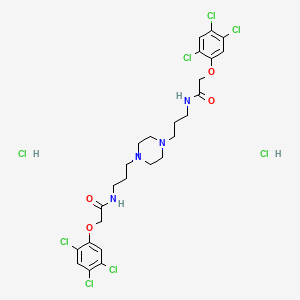
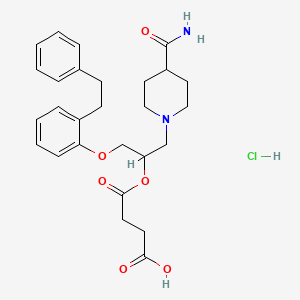

![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)
